5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a thioxo group and a tetrahydro structure, which contributes to its unique chemical properties and biological activities. The molecular formula for this compound is , and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
This compound has been synthesized and studied in various research contexts, particularly in the field of organic chemistry and pharmacology. It is often derived from precursor compounds through specific synthetic pathways that involve cyclization and functional group modifications. Research articles have documented its synthesis and biological properties, highlighting its relevance in drug discovery.
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be classified as:
The synthesis of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several steps:
For example, one method described involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds followed by cyclization to yield the desired pyrazolo[3,4-d]pyrimidine structure .
The molecular structure of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be characterized as follows:
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one participates in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or selectivity .
The mechanism of action for compounds like 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one often involves:
Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial activities .
Data on these properties can vary based on synthesis methods and purity levels .
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific applications:
The target compound exemplifies the precise application of IUPAC nomenclature rules for fused heterocyclic systems. The systematic name 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one encodes critical structural information through its components:
Table 1: Nomenclature Components and Their Structural Significance
Nomenclature Component | Structural Feature | Molecular Location |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Fused bicyclic core | Base scaffold |
4H- | Tautomeric form | N4 protonation |
1,5,6,7-tetrahydro | Saturation state | Pyrimidine ring |
4-one | Carbonyl group | C4 position |
6-thioxo | Thiocarbonyl group | C6 position |
5-(4-methoxyphenyl) | Aryl substituent | C5 position |
Alternative naming conventions include the Chemical Abstracts index name 6-sulfanylidene-5-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS RN not assigned) [10]. The molecular formula C₁₂H₁₀N₄O₂S (MW 274.30 g/mol) confirms elemental composition, with the methoxyphenyl (C₇H₇O) and heterocyclic core (C₅H₃N₄OS) constituting distinct fragments [10].
Positional isomerism in pyrazolo-pyrimidine systems arises from fusion orientation and nitrogen atom positioning, critically influencing electronic distribution and biological activity. The [3,4-d] fusion in our target compound positions the bridgehead atoms such that pyrazole-C3 bonds to pyrimidine-C4, creating a continuous conjugated system ideal for planar bioactive molecules [6]. Key isomeric variations include:
Table 2: Comparative Analysis of Pyrazolo-Pyrimidine Isomeric Cores
Isomer Type | Fusion Atoms | Ring System Conjugation | Biological Relevance |
---|---|---|---|
[3,4-d] (Target) | Pyrazole C3-Pyrimidine C4 | Fully conjugated planar system | Kinase inhibitors, anticancer agents |
[4,3-d] | Pyrazole C4-Pyrimidine C5 | Reduced conjugation at fusion bond | Limited pharmaceutical applications |
[1,5-a] | Pyrazole N1-C2/Pyrimidine C5-C6 | Angular non-planar system | GABAA receptor modulators |
[3,4-e] | Pyrazole C3-Pyrimidine C4 | Extended heteroatom spacing | Nucleoside analogs, antiviral agents |
The 5-(4-methoxyphenyl) substituent in our target compound attaches to a bridgehead carbon (position 5), which remains chiral in reduced forms but adopts sp² hybridization in the conjugated system. This positioning creates steric constraints distinct from isomers where substitution occurs at non-fusion atoms [6] [9].
The 4-methoxyphenyl and 6-thioxo substituents induce complementary electronic and steric effects that modulate the compound's reactivity and solid-state packing:
Table 3: Substituent-Induced Structural Modifications in Pyrazolo[3,4-d]pyrimidinones
Structural Parameter | 4-Methoxyphenyl Effect | 6-Thioxo Effect | Synergistic Outcomes |
---|---|---|---|
Bond lengths | C5-C(aryl) = 1.472 Å (+0.022 Å vs H) | C6=S = 1.676 Å (+0.036 Å vs O) | Increased bond strain at C5a-N7 (-0.8 kcal/mol stability) |
Dihedral angles | 38.5° (aryl vs. core plane) | Minimal core distortion (< 3°) | Optimal solubility profile (logS = -4.12) |
Electron density (C5) | +0.15 e⁻ (Mulliken) | -0.07 e⁻ at adjacent N7 | Enhanced electrophilicity at C4 carbonyl |
Hydrogen bonding | No direct participation | S···H–N = 2.32–2.35 Å | 2D sheet formation in crystals |
Density functional theory (DFT) calculations on model systems indicate the 4-methoxyphenyl group reduces core planarity by 12–15° versus unsubstituted analogs, while the thioxo group increases dipole moment by 1.2 Debye. These modifications collectively enhance membrane permeability (calculated cLogP 2.18) while maintaining sufficient aqueous solubility for pharmacological applications [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1